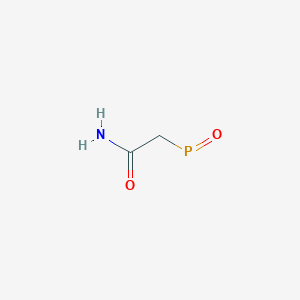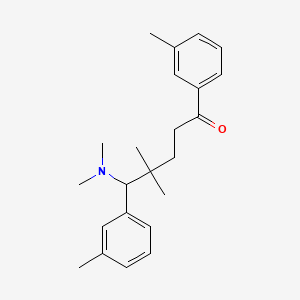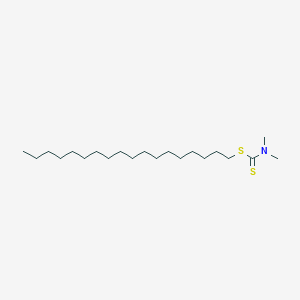
1,2-Bis(4-nitrophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(4-nitrophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound is characterized by the presence of two 4-nitrophenyl groups attached to a guanidine core, making it a valuable scaffold in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 1,2-Bis(4-nitrophenyl)guanidine typically involves the reaction of 4-nitroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. Industrial production methods often employ similar routes but may include additional steps to purify the compound and ensure high yields.
-
Synthetic Route
Step 1: 4-nitroaniline is reacted with cyanamide in the presence of an acid catalyst.
Step 2: The intermediate formed is treated with a base to yield this compound.
Reaction Conditions: The reaction is typically carried out at elevated temperatures and may require a solvent such as ethanol or methanol.
-
Industrial Production
- Industrial methods may involve continuous flow reactors to optimize the reaction conditions and improve yield.
- Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
1,2-Bis(4-nitrophenyl)guanidine undergoes various chemical reactions, including:
-
Reduction
- The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Product: 1,2-Bis(4-aminophenyl)guanidine.
-
Substitution
- The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products: Substituted guanidines with different functional groups.
-
Oxidation
- The guanidine core can be oxidized to form various oxidized derivatives.
Common Reagents: Potassium permanganate, hydrogen peroxide.
Major Products: Oxidized guanidine derivatives.
Applications De Recherche Scientifique
1,2-Bis(4-nitrophenyl)guanidine has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts for organic reactions.
-
Biology
- Studied for its potential as an inhibitor of certain enzymes.
- Investigated for its interactions with biological macromolecules such as DNA and proteins.
-
Medicine
- Explored for its potential therapeutic applications, including as an anticancer agent.
- Studied for its ability to modulate biological pathways involved in disease processes.
-
Industry
- Used in the production of specialty chemicals and materials.
- Employed in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(4-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with DNA, leading to changes in gene expression. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparaison Avec Des Composés Similaires
1,2-Bis(4-nitrophenyl)guanidine can be compared with other guanidine derivatives:
-
1,2-Bis(4-aminophenyl)guanidine
- Similar structure but with amino groups instead of nitro groups.
- Exhibits different reactivity and biological activity.
-
1,2-Bis(4-methoxyphenyl)guanidine
- Contains methoxy groups instead of nitro groups.
- Used in different applications due to its unique properties.
-
1,2-Bis(4-chlorophenyl)guanidine
- Contains chloro groups instead of nitro groups.
- Exhibits different chemical reactivity and biological effects.
The uniqueness of this compound lies in its nitro groups, which impart specific chemical and biological properties that are distinct from other guanidine derivatives.
Propriétés
Numéro CAS |
6322-39-0 |
|---|---|
Formule moléculaire |
C13H11N5O4 |
Poids moléculaire |
301.26 g/mol |
Nom IUPAC |
1,2-bis(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C13H11N5O4/c14-13(15-9-1-5-11(6-2-9)17(19)20)16-10-3-7-12(8-4-10)18(21)22/h1-8H,(H3,14,15,16) |
Clé InChI |
BXONURWDLHJQPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)





![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
